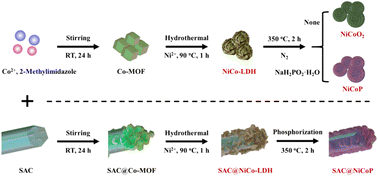Crystalline phase transformation of Co-MOF derivatives on ordered mesoporous carbons for high-performance supercapacitor applications†
CrystEngComm Pub Date: 2023-03-09 DOI: 10.1039/D3CE00133D
Abstract
Metal–organic frameworks (MOFs) are regarded as self-sacrificial templates to prepare various transition metal-based electrode materials. However, there is still a lack of information on the electrochemical performance difference of MOF-derived hydroxides, oxides and phosphates in recent research. In addition, the rate capability is still a problem that hampers the application of MOF-based derivatives. Hence, it is necessary to choose suitable materials with outstanding electrical conductivity for MOF-based derivatives. In this study, a series of MOF-based derivatives, namely, Co-MOFs, NiCo-LDH (layered double hydroxide), NiCoO2, NiCoP, SAC@NiCo-LDH and SAC@NiCoP were prepared by combining suitable methods such as ion exchange, hydrothermal processes, oxidation and phosphorization. The electrochemical performance of these samples at 1 A g−1 was found in the order of SAC@NiCoP > SAC@NiCo-LDH > NiCoP > NiCo-LDH > NiCoO2. SAC@NiCoP exhibits the best specific capacitance and cycling stability when compared with the remaining materials. Phosphating enhances the electrical conductivity, the layer structure facilitates the intercalation/deintercalation of electrolyte ions, and oxidation inhibits the release of electrochemical performance. Hence, the enhancement effect is arranged as follows: phosphorization > layer structure > oxidation. This work analyzes the performance differences of MOF-based materials with different modification methods and crystal structures carefully and provides reliable criteria for the design and screening of advanced electrode materials.


Recommended Literature
- [1] A helical polypyrrole nanotube interwoven zeolitic imidazolate framework and its derivative as an oxygen electrocatalyst†
- [2] Tunable functional groups on MXene regulating the catalytic property of anchored cobalt phthalocyanine for electrochemical CO2 reduction†
- [3] Ultrasound-promoted green approach for the synthesis of thiazoloquinolines using gold(iii) dipyridine complex immobilized on SBA-15 as nano catalysts at room temperature
- [4] A cobalt oxyhydroxide-modified upconversion nanosystem for sensitive fluorescence sensing of ascorbic acid in human plasma†
- [5] Antimicrobial nitric oxide releasing surfaces based on S-nitroso-N-acetylpenicillamine impregnated polymers combined with submicron-textured surface topography
- [6] In vitro fermentation of fructooligosaccharides with human gut bacteria†
- [7] Design and synthesis of phenylene-bridged isoxazole and tetrazole-1-ol based energetic materials of low sensitivity†
- [8] Ir-catalysed allylic substitution: mechanistic aspects and asymmetric synthesis with phosphorus amidites as ligands
- [9] Investigation of the performance of cross-linked poly(acrylic acid) and poly(methacrylic acid) as efficient adsorbents in SPE columns for simultaneous preconcentration of tricyclic antidepressants in water samples
- [10] Solvent free synthesis of nanocrystalline hexaaluminate-type mixed oxides with high specific surface areas for CO oxidation reaction†










